molecular formula C12H14N2O4 B016661 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol CAS No. 80840-09-1

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

Cat. No. B016661
CAS RN: 80840-09-1
M. Wt: 250.25 g/mol
InChI Key: JNOHSLKLTQNYAD-UHFFFAOYSA-N
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Description

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is a compound of interest due to its quinoxaline derivative structure, which is common in various bioactive molecules and potential pharmaceuticals. The quinoxaline core is prevalent in numerous natural products and synthetic drugs, demonstrating a wide range of biological activities.

Synthesis Analysis

The synthesis of quinoxaline derivatives like 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol can involve various methods. Notably, iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles or aminophenylpyrroles has been used for synthesizing pyrrolo[1,2-α]quinoxalines, showcasing the versatility and efficiency of modern synthetic methodologies in constructing complex quinoxaline structures (Chun et al., 2020; Ahn et al., 2021).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a bicyclic system combining a benzene ring fused to a pyrazine ring. Crystal structure analysis of similar compounds reveals diverse conformations and hydrogen bonding patterns, which are crucial for understanding the compound's reactivity and interaction with biological targets (Rambabu et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives undergo various chemical reactions, including C3-alkoxycarbonylation and cycloaddition, highlighting their reactivity and potential for further functionalization. These reactions are fundamental for modifying the quinoxaline core to explore new biological activities and improve pharmacological profiles (Xie et al., 2019; Stepanova & Maslivets, 2015).

Scientific Research Applications

  • It is used in the synthesis of 1-substituted 2, 3-dimethyl-quinoxalinium-perchlorates, contributing to the development of novel chemical compounds (Schelz & Priester, 1975).

  • The compound serves as an efficient promoter in the one-pot synthesis of quinoline polycyclic compounds, achieving high yields in short reaction times, demonstrating its importance in organic synthesis (Shirini, Akbari-Dadamahaleh, Rahimi-Mohseni, & Goli-Jelodar, 2014).

  • It acts as a ligand in coordination polymers of copper(I) halides, showcasing its utility in the field of inorganic chemistry and materials science (Graham et al., 2000).

  • In coordination with other compounds, it contributes to the formation of novel compounds with unique cyclic arrangements due to intramolecular hydrogen bonding, highlighting its role in the creation of new molecular structures (Baron et al., 1984).

  • The compound is also involved in the construction of 3-carbamoylquinoxalin-2(1H)-one derivatives, which can be applied in the synthesis of drug-like structures, indicating its potential in pharmaceutical research (Li et al., 2022).

  • Additionally, it contributes to the production of 2-aryl and 2-heteroaryl pyrrolo[2,3-b]quinoxalines in a copper-catalyzed reaction, further emphasizing its role in facilitating complex chemical reactions (Cacchi, Fabrizi, Parisi, & Bernini, 2004).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water . If inhaled, the person should be moved to fresh air and kept comfortable for breathing .

Future Directions

As the mechanism of action of 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol is not fully understood, future research could focus on elucidating its biological activities and mechanisms of action . Additionally, more studies are needed to understand its synthesis and chemical reactions. It is also important to further investigate its safety and hazards to ensure safe handling and usage .

properties

IUPAC Name

1-quinoxalin-2-ylbutane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c15-6-10(16)12(18)11(17)9-5-13-7-3-1-2-4-8(7)14-9/h1-5,10-12,15-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHSLKLTQNYAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293583
Record name 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
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Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol

CAS RN

80840-09-1
Record name 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
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Record name 1-(quinoxalin-2-yl)butane-1,2,3,4-tetrol
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Record name 1-(2-Quinoxalinyl)-1,2,3,4-butanetetrol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Henry, R Delépée, JM Seigneuret, LA Agrofoglio - Talanta, 2012 - Elsevier
Fructosazine and 2,5-deoxyfructosazine are two natural chemicals with various applications as flavoring agents in food and tobacco industry; the 2,5-deoxyfructosazine has also anti-…
Number of citations: 16 www.sciencedirect.com

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